1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17650864
InChI: InChI=1S/C9H12N4O/c1-2-3-4-13-8-7(5-12-13)9(14)11-6-10-8/h5-6H,2-4H2,1H3,(H,10,11,14)
SMILES:
Molecular Formula: C9H12N4O
Molecular Weight: 192.22 g/mol

1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.:

Cat. No.: VC17650864

Molecular Formula: C9H12N4O

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one -

Specification

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
IUPAC Name 1-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C9H12N4O/c1-2-3-4-13-8-7(5-12-13)9(14)11-6-10-8/h5-6H,2-4H2,1H3,(H,10,11,14)
Standard InChI Key QBQFHEBZANAORE-UHFFFAOYSA-N
Canonical SMILES CCCCN1C2=C(C=N1)C(=O)NC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one consists of a pyrazolo[3,4-d]pyrimidin-4-one system, where the pyrazole ring (positions 1–3) is fused to a pyrimidinone ring (positions 4–7). The tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3) is attached to the N1 nitrogen of the pyrazole ring, conferring steric bulk and influencing electronic properties . Key structural parameters include:

PropertyValueSource
Molecular FormulaC9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}
Molecular Weight192.22 g/mol
IUPAC Name1-(tert-butyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
SMILESCC(C)(C)N1C2=C(CNC(=O)N2)C=N1
X-ray CrystallographyConfirms planar bicyclic core

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm1^{-1} (C=O stretch) and 3100–3200 cm1^{-1} (N-H stretch) .

  • 1^1H NMR: Signals at δ 1.45 ppm (9H, s, tert-butyl), δ 8.20 ppm (1H, s, H3), and δ 10.2 ppm (1H, s, NH) .

  • 13^{13}C NMR: Peaks at δ 28.1 (tert-butyl carbons), δ 155.6 (C=O), and δ 148.2–150.4 (pyrimidinone carbons) .

Synthesis and Reaction Pathways

One-Pot Synthesis Using POCl3_33

A scalable method involves reacting 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile with carboxylic acids in the presence of phosphorus oxychloride (POCl3_3). POCl3_3 serves dual roles as a chlorinating agent and oxidant, facilitating cyclization to form the pyrimidinone ring . Key steps include:

  • Chlorination: POCl3_3 converts the nitrile group to an intermediate acyl chloride.

  • Cyclization: Intramolecular nucleophilic attack forms the pyrimidinone ring.

  • Oxidation: Aromaticity is achieved through dehydrogenation .

Alternative Routes

  • Hydrazinolysis: 4-Chloro derivatives react with hydrazine to yield hydrazide intermediates, which are further functionalized .

  • Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl groups at position 6 .

Biological Activities and Mechanisms

Antifungal Applications

Derivatives of 1-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit potent activity against Botrytis cinerea and Sclerotinia sclerotiorum. Compound 6i (R = Me) achieved 100% inhibition of Sclerotinia at 50 mg/L and 82% at 10 mg/L . Mechanistic studies suggest interference with fungal cell wall synthesis via chitin synthase inhibition .

Comparative Analysis with Structural Analogs

CompoundSubstituentActivity (IC50_{50})TargetSource
1-tert-butyl-6-chloro...Cl at C60.3 µM (EGFR)Kinase inhibition
5-Amino-6-arylamino...NH2_2 at C510 mg/L (fungal)Chitin synthase
Phenylpyrazolo...Phenyl at N17.60 µM (VGFR2)Angiogenesis

Recent Advances and Future Directions

Recent work focuses on optimizing substituents at C6 to enhance bioavailability. For instance, introducing electron-withdrawing groups (e.g., Cl, NO2_2) improves kinase affinity, while alkyl chains increase lipophilicity for blood-brain barrier penetration . Computational docking studies reveal that the tert-butyl group occupies hydrophobic pockets in EGFR, stabilizing inhibitor binding .

Future research should explore:

  • Hybrid Molecules: Combining pyrazolo[3,4-d]pyrimidin-4-one cores with known pharmacophores (e.g., chalcones, quinazolines).

  • Prodrug Strategies: Masking the NH group to improve oral absorption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator